molecular formula C9H10BrF2NO B8172548 2-Bromo-4-(2,2-difluoropropoxy)aniline

2-Bromo-4-(2,2-difluoropropoxy)aniline

Cat. No.: B8172548
M. Wt: 266.08 g/mol
InChI Key: QBIPDDPMAOAUTO-UHFFFAOYSA-N
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Description

2-Bromo-4-(2,2-difluoropropoxy)aniline is a substituted aniline derivative featuring a bromine atom at the 2-position and a 2,2-difluoropropoxy group at the 4-position of the benzene ring. This compound is structurally characterized by the electron-withdrawing effects of both bromine and the fluorinated alkoxy group, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name

2-bromo-4-(2,2-difluoropropoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF2NO/c1-9(11,12)5-14-6-2-3-8(13)7(10)4-6/h2-4H,5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIPDDPMAOAUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC(=C(C=C1)N)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2,2-difluoropropoxy)aniline can be achieved through several synthetic routes. One common method involves the bromination of 4-(2,2-difluoropropoxy)aniline. The reaction typically uses bromine or a brominating agent in the presence of a catalyst. The reaction conditions may vary, but it generally requires a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 2-Bromo-4-(2,2-difluoropropoxy)aniline may involve continuous processing techniques to ensure high yield and purity. The use of quaternary ammonium bromide catalysts in an inert solvent has been reported to enhance the efficiency of the bromination process . This method allows for the recycling of the catalyst and solvent, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,2-difluoropropoxy)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are usually performed in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are conducted in anhydrous solvents to prevent hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound .

Scientific Research Applications

2-Bromo-4-(2,2-difluoropropoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2,2-difluoropropoxy)aniline depends on its specific application. In chemical reactions, the bromine atom and the difluoropropoxy group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound interacts with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Substituent Analysis :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group (CF₃) in 2-Bromo-4-(trifluoromethyl)aniline exerts a stronger electron-withdrawing effect compared to difluoropropoxy (OCH(CF₂)CH₃) or difluoromethoxy (OCHF₂) groups. This enhances electrophilic substitution resistance but reduces nucleophilic reactivity .

Physical and Chemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Purity (%)
2-Bromo-4-(difluoromethoxy)aniline N/A N/A N/A N/A
2-Bromo-4-fluoroaniline N/A 221 1.670 95
4-Bromo-2-fluoroaniline 40–42 N/A 1.694 95
4-Bromo-2-fluoro-5-propoxyaniline N/A N/A N/A 97

Key Observations :

  • Boiling Points : Brominated anilines with fluorine substituents (e.g., 2-Bromo-4-fluoroaniline) exhibit higher boiling points (~221°C) due to increased molecular polarity .
  • Melting Points : Crystalline derivatives like 4-Bromo-2-fluoroaniline (mp 40–42°C) suggest moderate intermolecular forces, whereas bulkier alkoxy groups (e.g., propoxy) may lower melting points .

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